molecular formula C15H11ClN2O3 B11338751 4-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

4-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide

Cat. No.: B11338751
M. Wt: 302.71 g/mol
InChI Key: IGGJJIFGFLZUGS-UHFFFAOYSA-N
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Description

4-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzoxazines. This compound is characterized by its unique structure, which includes a benzamide moiety linked to a benzoxazine ring. The presence of a chlorine atom at the 4-position of the benzamide ring and an oxo group at the 3-position of the benzoxazine ring contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-amino-3,4-dihydro-2H-1,4-benzoxazin-6-one. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-chloro-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H11ClN2O3

Molecular Weight

302.71 g/mol

IUPAC Name

4-chloro-N-(3-oxo-4H-1,4-benzoxazin-6-yl)benzamide

InChI

InChI=1S/C15H11ClN2O3/c16-10-3-1-9(2-4-10)15(20)17-11-5-6-13-12(7-11)18-14(19)8-21-13/h1-7H,8H2,(H,17,20)(H,18,19)

InChI Key

IGGJJIFGFLZUGS-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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